![molecular formula C20H25NO2 B5878944 N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-phenyl-2-propen-1-amine](/img/structure/B5878944.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-phenyl-2-propen-1-amine
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-phenyl-2-propen-1-amine, also known as Methoxyphenidine (MXP), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. MXP is structurally related to phencyclidine (PCP) and ketamine, which are widely used as anesthetics and recreational drugs. MXP has gained popularity in recent years due to its potent dissociative effects and its potential therapeutic applications.
Mechanism of Action
MXP acts as a non-competitive antagonist of NMDA receptors, which are involved in the regulation of glutamate neurotransmission. By blocking NMDA receptors, MXP disrupts the normal functioning of glutamate neurotransmission, leading to dissociative effects and analgesia. MXP also has affinity for other receptors, including sigma-1 receptors and dopamine transporters, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
MXP produces a range of biochemical and physiological effects, including dissociation, analgesia, sedation, and euphoria. These effects are dose-dependent and can be prolonged at higher doses. MXP has also been shown to increase heart rate and blood pressure, and to cause respiratory depression and hypoxia at high doses.
Advantages and Limitations for Lab Experiments
MXP has several advantages and limitations for lab experiments. Its potent dissociative effects make it a useful tool for studying NMDA receptors and glutamate neurotransmission. MXP also has potential therapeutic applications, particularly in the treatment of addiction. However, its complex synthesis method and potential for abuse and toxicity limit its use in lab experiments.
Future Directions
There are several future directions for the study of MXP. One area of research is the development of safer and more efficient synthesis methods for MXP. Another area of research is the investigation of the potential therapeutic applications of MXP, particularly in the treatment of addiction and depression. Further research is also needed to understand the long-term effects of MXP use and its potential for abuse and toxicity. Finally, the development of more selective and potent NMDA receptor antagonists may lead to the discovery of new therapeutic agents for a range of neurological and psychiatric disorders.
Synthesis Methods
MXP is synthesized through a multistep process that involves the reaction of 3,4-dimethoxyphenylacetonitrile with methylamine, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the reaction of the resulting amine with phenylacetaldehyde in the presence of a Lewis acid catalyst. The yield of MXP is typically low, and the synthesis process is complex and requires specialized equipment and expertise.
Scientific Research Applications
MXP has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic, anxiolytic, and antidepressant effects in animal models. MXP has also been investigated for its potential use in the treatment of addiction, particularly for opioid addiction. In addition, MXP has been studied for its potential use as a tool in neuroscience research, particularly in the study of N-methyl-D-aspartate (NMDA) receptors and glutamate neurotransmission.
properties
IUPAC Name |
(E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-phenylprop-2-en-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-21(14-7-10-17-8-5-4-6-9-17)15-13-18-11-12-19(22-2)20(16-18)23-3/h4-12,16H,13-15H2,1-3H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZFYMJDTIHGPH-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CC=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)C/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198639 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-phenyl-2-propen-1-amine |
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